molecular formula C16H19ClN2O5S B12611679 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline CAS No. 914638-42-9

1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline

Cat. No.: B12611679
CAS No.: 914638-42-9
M. Wt: 386.9 g/mol
InChI Key: BVDWCVAUHRQCJK-NSHDSACASA-N
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Description

1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring substituted with tert-butyl, chlorine, and sulfonyl groups, along with an L-proline moiety. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline involves multiple steps, starting with the preparation of 2-tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride. This intermediate is then reacted with L-proline under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The benzoxazole ring provides structural stability and specificity, while the L-proline moiety enhances binding affinity and selectivity.

Comparison with Similar Compounds

Similar compounds to 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding characteristics not found in other similar compounds.

Properties

CAS No.

914638-42-9

Molecular Formula

C16H19ClN2O5S

Molecular Weight

386.9 g/mol

IUPAC Name

(2S)-1-[(2-tert-butyl-6-chloro-1,3-benzoxazol-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H19ClN2O5S/c1-16(2,3)15-18-10-7-6-9(17)13(12(10)24-15)25(22,23)19-8-4-5-11(19)14(20)21/h6-7,11H,4-5,8H2,1-3H3,(H,20,21)/t11-/m0/s1

InChI Key

BVDWCVAUHRQCJK-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCCC3C(=O)O

Origin of Product

United States

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